Moexiprilat hydrochloride

Übersicht

Beschreibung

Moexiprilat hydrochloride is a pharmacologically active compound derived from the prodrug moexipril. It is a non-sulfhydryl containing angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension. By inhibiting ACE, this compound helps relax blood vessels, thereby lowering blood pressure and reducing the risk of strokes, heart attacks, and kidney problems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Moexiprilat hydrochloride is synthesized from moexipril through hydrolysis of an ethyl ester group. The synthesis involves the following steps:

Formation of Moexipril: The initial step involves the synthesis of moexipril, which is achieved through a series of chemical reactions including esterification and amidation.

Hydrolysis: Moexipril is then hydrolyzed to form moexiprilat.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Bulk Synthesis: Large quantities of moexipril are synthesized using automated reactors.

Purification: The synthesized moexipril is purified through crystallization or chromatography.

Hydrolysis and Conversion: The purified moexipril undergoes hydrolysis to form moexiprilat, which is then converted to its hydrochloride salt form for stability and solubility

Analyse Chemischer Reaktionen

Types of Reactions

Moexiprilat hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: Conversion of moexipril to moexiprilat through hydrolysis of the ethyl ester group.

Oxidation and Reduction: Moexiprilat can undergo oxidation and reduction reactions, although these are less common in its pharmacological context.

Substitution: Substitution reactions can occur at the amine or carboxylic acid groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The primary product of interest is this compound, which is formed from the hydrolysis of moexipril. Other minor products may include by-products from incomplete reactions or side reactions .

Wissenschaftliche Forschungsanwendungen

Moexiprilat hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying ACE inhibitors and their synthesis.

Biology: Investigated for its effects on blood pressure regulation and vascular biology.

Medicine: Extensively studied for its therapeutic effects in treating hypertension and related cardiovascular conditions.

Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems

Wirkmechanismus

Moexiprilat hydrochloride exerts its effects by inhibiting the activity of angiotensin-converting enzyme (ACE). ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, moexiprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. Additionally, moexiprilat increases the levels of bradykinin, a vasodilator, further contributing to its antihypertensive effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Enalaprilat: Another ACE inhibitor with similar antihypertensive effects.

Lisinopril: A widely used ACE inhibitor with a longer duration of action.

Ramiprilat: Known for its cardioprotective properties in addition to its antihypertensive effects

Uniqueness

Moexiprilat hydrochloride is unique due to its non-sulfhydryl structure, which reduces the risk of certain side effects associated with sulfhydryl-containing ACE inhibitors. Additionally, its pharmacokinetic profile, including bioavailability and metabolism, distinguishes it from other ACE inhibitors .

Biologische Aktivität

Moexiprilat hydrochloride, a prodrug of moexipril, is primarily utilized as an antihypertensive agent through its action as an angiotensin-converting enzyme (ACE) inhibitor. This article delves into the biological activity, pharmacodynamics, clinical efficacy, and relevant case studies surrounding moexiprilat.

Moexiprilat functions by inhibiting ACE, an enzyme that converts angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, moexiprilat leads to:

- Decreased vasoconstriction : This results in lower blood pressure.

- Increased plasma renin activity : The inhibition of angiotensin II formation stimulates renin release.

- Reduced aldosterone secretion : Lower levels of aldosterone decrease sodium and water reabsorption, contributing to blood pressure reduction.

Moexiprilat exhibits a significantly higher potency than its precursor moexipril, with an IC50 value of approximately 2.1 nM compared to 2700 nM for moexipril .

Pharmacokinetics

The pharmacokinetics of moexiprilat are characterized by:

- Bioavailability : Approximately 13% following oral administration of moexipril.

- Volume of Distribution : About 183 L, indicating extensive distribution in tissues .

- Protein Binding : Approximately 50% protein-bound in plasma.

- Half-Life : Moexiprilat has a half-life ranging from 2 to 9 hours, which supports once-daily dosing .

Clinical Efficacy

Moexipril has been extensively studied for its effectiveness in managing hypertension. Key findings from clinical trials include:

- Systolic and Diastolic Blood Pressure Reduction : In placebo-controlled trials, doses ranging from 7.5 mg to 30 mg resulted in significant reductions in sitting diastolic blood pressure (SDBP) by up to 11 mmHg compared to placebo .

- Long-Term Studies : A combination therapy with hydrochlorothiazide (HCTZ) showed enhanced efficacy, with reductions in SDBP observed over extended periods .

Table 1: Summary of Clinical Studies on Moexipril

| Study Type | Duration | Dose Range (mg) | SDBP Reduction (mmHg) | Response Rate (%) |

|---|---|---|---|---|

| Placebo-Controlled | 8-12 weeks | 7.5 - 30 | 4 - 11 | 48 - 61 |

| Add-On Therapy | 8 weeks | 7.5 - 15 | Similar to comparator | Not specified |

| Combination Therapy | Variable | HCTZ + Moexipril | Up to -7.6 | Not specified |

Case Studies

A notable case study examined the efficacy and safety profile of moexipril in patients with resistant hypertension. The study indicated that moexipril effectively lowered blood pressure when combined with other antihypertensive agents, demonstrating its role as a valuable component in multi-drug regimens .

In another investigation focusing on renal hypertensive rats, moexiprilat was shown to significantly reduce blood pressure in a dose-dependent manner, further supporting its clinical application in hypertensive populations .

Safety and Side Effects

Moexiprilat is generally well-tolerated; however, common side effects may include:

- Cough

- Hyperkalemia

- Dizziness

Preclinical studies have indicated that the combination of moexipril and HCTZ is safe without significant adverse effects noted at therapeutic doses .

Eigenschaften

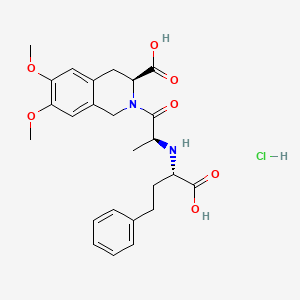

IUPAC Name |

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O7.ClH/c1-15(26-19(24(29)30)10-9-16-7-5-4-6-8-16)23(28)27-14-18-13-22(34-3)21(33-2)12-17(18)11-20(27)25(31)32;/h4-8,12-13,15,19-20,26H,9-11,14H2,1-3H3,(H,29,30)(H,31,32);1H/t15-,19-,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLZMESUJYRKKI-ZAFWUOJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231903 | |

| Record name | Moexiprilat hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82586-57-0 | |

| Record name | Moexiprilat hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moexiprilat hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOEXIPRILAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54BP281YEW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.